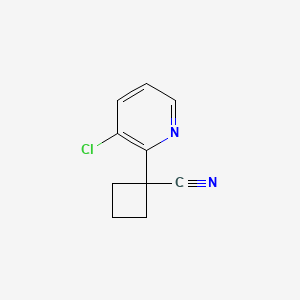
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9ClN2. It is characterized by a cyclobutane ring attached to a pyridine ring, with a chlorine atom at the 3-position of the pyridine and a nitrile group at the 1-position of the cyclobutane.
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymatic activities, leading to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds contain a pyrazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitrile group and a chlorine atom, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI Key |
CCYKUAPIJWGHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















